Chemical properties of 4,5-Dimethyl-2-(trifluoromethyl)piperidine
Chemical properties of 4,5-Dimethyl-2-(trifluoromethyl)piperidine
Structural Dynamics and Synthetic Integration of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in Modern Drug Discovery
Executive Summary
Functionalized piperidines are among the most ubiquitous heterocyclic cores in FDA-approved drugs. The introduction of fluorine—specifically the trifluoromethyl ( CF3 ) group—into these nitrogenous rings has revolutionized medicinal chemistry. 4,5-Dimethyl-2-(trifluoromethyl)piperidine (CAS: 2169442-39-9)[1] represents an advanced, highly substituted building block designed to leverage both steric rigidification and profound stereoelectronic modulation. This technical guide provides an in-depth analysis of its chemical properties, synthetic methodologies, and strategic applications in drug development.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of 4,5-Dimethyl-2-(trifluoromethyl)piperidine is dictated by the synergistic effects of its substituents.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4,5-Dimethyl-2-(trifluoromethyl)piperidine |
| CAS Number | 2169442-39-9 |
| Molecular Formula | C8H14F3N |
| Molecular Weight | 181.20 g/mol |
| Structural Class | Fluorinated Aliphatic Heterocycle |
| Predicted pKa (Amine) | ~7.5 - 8.2 (Reduced from ~11.2 of unsubstituted piperidine) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 (1 Nitrogen, 3 Fluorines) |
Causality of Physicochemical Shifts: The placement of the CF3 group at the α -position (C2) relative to the secondary amine exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly lowers the basicity (pKa) of the piperidine nitrogen[2]. In a physiological environment (pH 7.4), this shifts the equilibrium from a predominantly protonated (ionized) state to a higher fraction of the neutral free-base form. Consequently, the molecule exhibits enhanced membrane permeability, making it an exceptional candidate for crossing the Blood-Brain Barrier (BBB) in CNS drug development. Furthermore, the 4,5-dimethyl substitutions provide steric hindrance that restricts the conformational flexibility of the ring, locking it into a favorable chair conformation and reducing the entropic penalty upon target binding.
The Bioisosteric Paradigm: CF3 in Drug Discovery
In medicinal chemistry, the CF3 group is frequently deployed as a bioisostere for a methyl group or a chlorine atom[2]. However, its utility extends far beyond simple size mimicry.
Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize the α -carbon of aliphatic amines, leading to dealkylation and rapid clearance. The α
CF3 group sterically and electronically shields this vulnerable site, dramatically increasing the metabolic half-life of the parent drug[3].Target Specificity: Trifluoromethylated piperidines have demonstrated remarkable efficacy in inhibiting viral and human proteases. For example, similar CF3 -substituted piperidines have been identified as potent non-covalent inhibitors of SARS-CoV-2 Papain-like protease (PLpro)[4] and γ -secretase[3], where the lipophilic CF3 moiety occupies deep, hydrophobic S-pockets within the enzyme active site.
Caption: Pharmacokinetic enhancement pathway utilizing trifluoromethyl bioisosterism.
Synthetic Methodologies & Workflows
The synthesis of highly substituted α -trifluoromethyl piperidines requires precise control over stereochemistry and functional group tolerance. The most industrially viable approach involves the nucleophilic trifluoromethylation of a pyridine precursor followed by catalytic hydrogenation[5].
Caption: Synthetic workflow for α-trifluoromethyl piperidines via nucleophilic addition.
Protocol 1: Synthesis via Nucleophilic Trifluoromethylation and Reduction Causality Focus: This workflow utilizes the Ruppert-Prakash reagent ( TMSCF3 ) to install the CF3 group prior to ring saturation, avoiding the harsh conditions required for direct electrophilic fluorination of aliphatic rings[5].
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N-Alkylation & Activation: Dissolve 4,5-dimethylpyridine in anhydrous dichloromethane (DCM). Add a slight molar excess of benzyl bromide to generate the N-benzylpyridinium salt. Rationale: Quaternization of the nitrogen increases the electrophilicity of the C2 position, priming it for nucleophilic attack.
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Nucleophilic Addition: Cool the reaction mixture to -78°C. Introduce 1.5 equivalents of Trimethylsilyl trifluoromethane ( TMSCF3 ) followed by dropwise addition of Tetrabutylammonium fluoride (TBAF, 1.0 eq). Rationale: TBAF acts as an initiator, cleaving the Si-C bond in TMSCF3 to generate the highly reactive CF3− anion, which selectively attacks the activated C2 position[5].
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Catalytic Hydrogenation: Transfer the isolated dihydropyridine intermediate to a high-pressure Parr reactor. Dissolve in ethanol and add 10% Pd/C catalyst. Pressurize with H2 gas (50 psi) and stir at room temperature for 24 hours. Rationale: Palladium on carbon is selected to simultaneously reduce the remaining double bonds of the heterocyclic ring and cleave the N-benzyl protecting group via hydrogenolysis, yielding the free secondary amine[2].
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Self-Validation & Quality Control:
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Validation Check: Analyze the crude product via 19F NMR. A successful reaction is validated by a distinct singlet or doublet (depending on proton coupling) in the -70 to -80 ppm range. If the signal is absent, the CF3 anion generation failed, indicating moisture contamination in the TBAF reagent.
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Application Protocol: API Integration via Reductive Amination
To incorporate 4,5-Dimethyl-2-(trifluoromethyl)piperidine into a larger Active Pharmaceutical Ingredient (API), reductive amination is the gold-standard methodology.
Protocol 2: Step-by-Step Reductive Amination
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Iminium Formation: Combine 1.0 equivalent of the target aldehyde with 1.1 equivalents of 4,5-Dimethyl-2-(trifluoromethyl)piperidine in 1,2-Dichloroethane (DCE). Rationale: DCE is chosen over DCM because its higher boiling point allows for mild heating (40°C). This is critical because the steric bulk of the 4,5-dimethyl and 2- CF3 groups significantly hinders the nucleophilic attack of the amine on the carbonyl carbon.
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Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Mild acidification protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion intermediate.
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Selective Reduction: After 2 hours of stirring, cool the mixture to 0°C and add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3 ). Rationale: NaBH(OAc)3 is explicitly chosen over Sodium Borohydride ( NaBH4 ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too weak to reduce the unreacted aldehyde, but strong enough to selectively reduce the highly electrophilic iminium ion.
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Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer, dry over MgSO4 , and concentrate under reduced pressure.
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Self-Validation & Quality Control:
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Validation Check: Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the newly formed tertiary amine validates the protocol. If a large percentage of primary alcohol (reduced aldehyde) is detected, the NaBH(OAc)3 was added prematurely before iminium formation was complete.
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References
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Sigma-Aldrich. "4,5-dimethyl-2-hexyne | Sigma-Aldrich" (Compound Catalog & CAS 2169442-39-9 Verification). 1
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EvitaChem. "Buy 2,3-Bis(trifluoromethyl)piperidine (EVT-13384132) - EvitaChem" (Synthetic Methodologies for Trifluoromethyl Piperidines). 5
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National Institutes of Health (NIH - PMC). "Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives". 2
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National Institutes of Health (NIH - PMC). "Targeting SARS-CoV-2 Nonstructural Protein 3: Function, Structure, Inhibition, and Perspective in Drug Discovery". 4
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Journal of Medicinal Chemistry (ACS Publications). "Novel Orally Bioavailable γ-Secretase Inhibitors with Excellent in Vivo Activity". 3



